molecular formula C7H9NOS B125755 N-(2-(thien-2-yl)ethyl)formamide CAS No. 28783-49-5

N-(2-(thien-2-yl)ethyl)formamide

Cat. No. B125755
CAS RN: 28783-49-5
M. Wt: 155.22 g/mol
InChI Key: HBWLGAIQNVAFGS-UHFFFAOYSA-N
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Description

The compound "N-(2-(thien-2-yl)ethyl)formamide" is a chemical entity that appears to be related to various research studies involving thiophene derivatives and formamide structures. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar compounds with thiophene moieties and formamide functionalities, which can provide insights into the behavior and characteristics of "N-(2-(thien-2-yl)ethyl)formamide".

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiophene derivatives with formamide or its analogs. For instance, the synthesis of N-(2'-Deoxy-β-D-erythropentofuranosyl) formamide, a degradation product of 2'-deoxythymidine, was achieved through a chemical synthesis route, which may involve steps that are potentially applicable to the synthesis of "N-(2-(thien-2-yl)ethyl)formamide" . Another related compound, involving a thiophene ring and formamide, was synthesized and its structure confirmed by spectral analysis . These methods could potentially be adapted for the synthesis of "N-(2-(thien-2-yl)ethyl)formamide".

Molecular Structure Analysis

The molecular structure of thiophene-related compounds has been studied using various techniques, including X-ray diffraction. For example, the crystal structure of a thiophene-containing benzamide derivative was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These findings suggest that "N-(2-(thien-2-yl)ethyl)formamide" may also exhibit similar intermolecular interactions, influencing its crystalline form and stability.

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives in the presence of formamide or its analogs has been explored. Compounds with a thiophene moiety have been synthesized through reactions involving dimethylformamide and phosphoroxide chloride . These reactions could provide a basis for understanding the chemical behavior of "N-(2-(thien-2-yl)ethyl)formamide" under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(2-(thien-2-yl)ethyl)formamide" are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the rotational barrier to cis-trans isomerization around the amide linkage was calculated for a related compound , which could be relevant to understanding the dynamic behavior of "N-(2-(thien-2-yl)ethyl)formamide". Additionally, the solubility, crystallinity, and potential for hydrogen bonding interactions are aspects that can be inferred from the related compounds .

Scientific Research Applications

Synthesis of Thienopyrimidinones

N-(2-(thien-2-yl)ethyl)formamide is utilized in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds with significant pharmacological importance. This synthesis is achieved through a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is notable for its step economy, reduced catalyst loading, and ease of purification, marking a green approach to producing these pharmacophores which were previously synthesized through a more cumbersome three-step process (Shi et al., 2018).

Formation of Thienopyrimidine Derivatives

The compound also reacts with various agents to form thieno[2,3-d]pyrimidine derivatives. For instance, reactions with formamide, phenyl isothiocyanate, benzoyl isothiocyanate, trichloroacetonitrile, malononitrile, and benzoyl acetonitrile lead to the formation of these derivatives. The versatility of N-(2-(thien-2-yl)ethyl)formamide in synthesizing a wide range of thienopyrimidine derivatives highlights its utility in medicinal chemistry and drug development (Abdelrazek et al., 2008).

N-Formylation of Amines

Another significant application is in the N-formylation of amines, where ethyl bromodifluoroacetate is used as the N-formylating agent in a copper-catalyzed process. This reaction smoothly converts a range of primary, secondary, cyclic arylamines, and aliphatic amines into N-formamides, demonstrating moderate-to-excellent yields. This process underscores the role of N-(2-(thien-2-yl)ethyl)formamide in facilitating the formation of N-formamides, compounds with widespread applications in organic synthesis and pharmaceuticals (Li et al., 2018).

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLGAIQNVAFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Thienyl)ethyl]formamide

Synthesis routes and methods

Procedure details

2-(2-thienyl)ethylamine (15.0 g, 118 mmol) was dissolved in formic acid (120 ml) while cooling with an water bath. The solution was cooled to 0° C. Acetic acid anhydride (45 ml) was added dropwise. The reaction mixture was stirred at room temperature for 3 h. It was cooled to 0° C., and water (45 ml) was added dropwise. The mixture was stirred for 16 h, while it was warming up to room temperature. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (300 ml). The solution was washed with water (2×150 ml) and saturated sodium hydrogen carbonate solution (200 ml). It was dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (180 g), using ethyl acetate/heptane (2:1) as eluent to give 14.30 g of N-(2-(2-thienyl)ethyl)formamide.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three

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